

# Comparative Analysis of 1-(2-Pyridinyl)-4-piperidinamine and Structurally Related Piperidine Derivatives

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## Compound of Interest

Compound Name: **1-(2-Pyridinyl)-4-piperidinamine**

Cat. No.: **B138332**

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A comprehensive guide for researchers and drug development professionals on the physicochemical properties, receptor binding affinities, and functional implications of a novel piperidine compound in comparison to established analogs.

## Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, integral to the design of a vast array of therapeutic agents targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and histamine receptors. This guide provides a comparative analysis of the novel compound **1-(2-Pyridinyl)-4-piperidinamine** alongside its structurally related analogs, 1-Phenyl-4-piperidinamine and 1-(2-Pyrimidinyl)-4-piperidinamine. Due to the limited availability of direct experimental data for **1-(2-Pyridinyl)-4-piperidinamine**, this analysis leverages data from its close structural analogs to infer its potential pharmacological profile, offering a valuable resource for researchers in drug discovery and development.

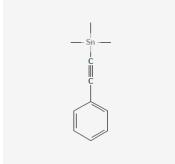
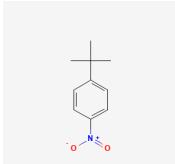
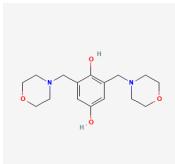
## Physicochemical and Pharmacological Profile

The substitution on the piperidine nitrogen significantly influences the molecule's physicochemical properties and, consequently, its pharmacological activity. The introduction of different aromatic systems—phenyl, pyridinyl, or pyrimidinyl—alters electron distribution,

lipophilicity, and hydrogen bonding potential, thereby modulating receptor affinity and selectivity.

## Data Summary of Piperidine Derivatives

The following table summarizes the available experimental and predicted data for **1-(2-Pyridinyl)-4-piperidinamine** and its selected analogs. It is important to note that direct experimental binding data for **1-(2-Pyridinyl)-4-piperidinamine** is not readily available in the public domain. The data for its analogs provides a basis for predicting its potential receptor interaction profile.

Compound	Structure	Molecular Formula	Molecular Weight (g/mol)	pKa (predicted)	LogP (predicted)
1-(2-Pyridinyl)-4-piperidinamine		C <sub>10</sub> H <sub>15</sub> N <sub>3</sub>	177.25	9.90 ± 0.20[1]	Not Available
1-Phenyl-4-piperidinamine		C <sub>11</sub> H <sub>16</sub> N <sub>2</sub>	176.26	Not Available	Not Available
1-(2-Pyrimidinyl)-4-piperidinamine		C <sub>9</sub> H <sub>14</sub> N <sub>4</sub>	178.24	Not Available	Not Available

## Comparative Receptor Binding Affinity

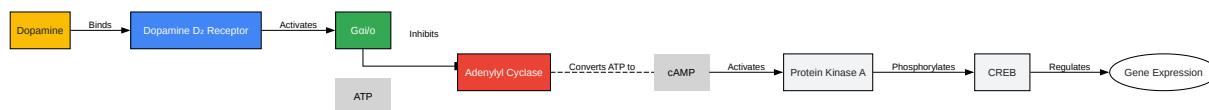
The primary pharmacological activity of many piperidine derivatives is mediated through their interaction with monoamine receptors. Below is a comparative summary of the binding affinities (Ki, in nM) of analogous compounds at key CNS receptors. Lower Ki values indicate higher binding affinity.

Receptor	1-Phenyl-4-piperidinamine Analogues (Ki, nM)	1-(2-Pyrimidinyl)-piperazine Analogues (Ki, nM)
Dopamine D <sub>2</sub>	Data not available for the direct analogue. Related N-arylpiperidines show a wide range of affinities.	Data not available for the direct analogue. 1-(2-Pyrimidinyl)piperazine has a Ki of 1800 nM.
Serotonin 5-HT <sub>1A</sub>	Data not available for the direct analogue. Arylpiperazine derivatives are known to have high affinity.	1-(2-Pyrimidinyl)piperazine shows Ki values in the range of 30-100 nM.
Histamine H <sub>1</sub>	Data not available for the direct analogue. Many piperidine-based antihistamines exist.	Data not available for the direct analogue.

Note: The data for 1-(2-Pyrimidinyl)piperazine is used as a proxy due to the lack of data for 1-(2-Pyrimidinyl)-4-piperidinamine. Piperazine and piperidine cores can exhibit different binding properties.

## Signaling Pathways

The interaction of these piperidine derivatives with their target receptors initiates intracellular signaling cascades that ultimately modulate neuronal function. The diagrams below illustrate the canonical signaling pathways for the Dopamine D<sub>2</sub>, Serotonin 5-HT<sub>1A</sub>, and Histamine H<sub>1</sub> receptors.



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Dopamine D<sub>2</sub> Receptor Signaling Pathway

## Preparation

Prepare receptor membranes (e.g., from cell lines or brain tissue)      Prepare radioligand and serial dilutions of test compound

## Incubation

Incubate membranes with radioligand and test compound at various concentrations

## Separation

Rapidly filtrate through glass fiber filters to separate bound from free radioligand

Wash filters with ice-cold buffer

## Detection &amp; Analysis

Quantify radioactivity on filters using a scintillation counter

Analyze data to determine IC<sub>50</sub> and Ki values

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## References

- 1. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
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